molecular formula C19H18BrN3 B2735133 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline CAS No. 443329-03-1

9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2735133
CAS No.: 443329-03-1
M. Wt: 368.278
InChI Key: FBVZQHWPFRSLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a quinoxaline core fused with an indole ring, with a bromine atom at the 9th position and a 3-methylbutyl group at the 6th position.

Preparation Methods

The synthesis of 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 5-bromo-2,3-diaminopyridine with a suitable diketone or aldehyde. One common method is the reaction of 5-bromo-2,3-diaminopyridine with benzil or 9,10-phenanthraquinone in the presence of a catalyst such as Brønsted acid hydrotrope combined catalyst (BAHC) in water . This reaction proceeds under mild conditions and provides good to excellent yields of the desired product.

Chemical Reactions Analysis

9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceosome, and DNA repair . These interactions contribute to its biological activities, including anticancer effects.

Comparison with Similar Compounds

9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

9-bromo-6-(3-methylbutyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3/c1-12(2)9-10-23-17-8-7-13(20)11-14(17)18-19(23)22-16-6-4-3-5-15(16)21-18/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVZQHWPFRSLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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